Technical Guide: PV8 (Hydrochloride) Mechanism of Action
Technical Guide: PV8 (Hydrochloride) Mechanism of Action
Executive Summary
PV8 (also known as
This guide details the structural pharmacology, molecular mechanism, metabolic fate, and experimental characterization of PV8 hydrochloride. It is designed for researchers investigating the structure-activity relationships (SAR) of "second-generation" designer stimulants.
Chemical Identity & Structural Pharmacology[7]
PV8 is the higher homolog of
Chemical Specifications
-
IUPAC Name: 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride[1]
-
Common Names: PV8,
-PHPP, alpha-pyrrolidinoheptiophenone[1][2] -
Molecular Formula:
[7]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Structural Class: Pyrrolidinophenone (Substituted Cathinone)
Structure-Activity Relationship (SAR)
The potency of pyrrolidine cathinones is strictly governed by the length of the aliphatic side chain and the steric bulk of the nitrogen-containing ring.
-
Lipophilicity & Affinity: Extending the side chain from propyl (
-PVP) to pentyl (PV8) increases lipophilicity ( ). In vitro data suggests that binding affinity ( ) at hDAT increases with chain length up to the heptyl backbone (PV8), reaching nanomolar potency. -
Steric Tolerance: While affinity remains high, the increased bulk of the heptyl chain may alter the kinetics of transporter occlusion or blood-brain barrier (BBB) penetration rates, potentially explaining why in vivo potency (locomotor stimulation) does not always linearly correlate with the increased in vitro affinity compared to
-PVP.
Pharmacodynamics: Mechanism of Action
PV8 functions as a non-competitive reuptake inhibitor (blocker) rather than a substrate-type releaser.
Transporter Interaction Profile
PV8 binds to the orthosteric site of monoamine transporters, preventing the reuptake of neurotransmitters from the synaptic cleft.
| Target | Interaction Type | Affinity ( | Functional Potency ( |
| hDAT | Inhibitor (Blocker) | ~14.8 nM | ~10–50 nM |
| hNET | Inhibitor (Blocker) | ~30–50 nM | ~40–100 nM |
| hSERT | Inactive/Low | >10,000 nM | >10,000 nM |
Note: Values are synthesized from comparative studies of pyrrolidine cathinones (e.g., Marusich et al., 2014; Kolanos et al., 2015).
The DAT/SERT Ratio
PV8 exhibits an extremely high DAT/SERT selectivity ratio (>100).
-
Implication: This profile drives potent psychostimulant effects (euphoria, locomotor activation) with high abuse potential, similar to MDPV and Methamphetamine, but with a lower risk of serotonin-syndrome-like toxicity compared to non-selective releasers (e.g., Mephedrone).
Visualization: Synaptic Mechanism
The following diagram illustrates the blockade mechanism at the dopaminergic synapse.
Caption: PV8 binds with high affinity to DAT, blocking dopamine reuptake and causing supraphysiological accumulation in the synaptic cleft.
Pharmacokinetics & Metabolism[10][11]
Understanding the metabolic stability of PV8 is critical for forensic toxicology and interpreting duration of action.
Metabolic Stability
PV8 has a relatively short half-life in human liver microsomes (
Major Metabolic Pathways
Unlike simple amphetamines, the pyrrolidine ring and long alkyl chain offer multiple sites for enzymatic attack (Cytochrome P450 isozymes).
-
Di-hydroxylation: The most abundant pathway in vitro. Occurs on the alkyl chain and/or pyrrolidine ring.
-
Ketone Reduction: Reduction of the
-ketone to an alcohol. - -Lactam Formation: Oxidation of the pyrrolidine ring to a lactam (2''-oxo-PV8).
-
Aliphatic Hydroxylation: Mono-hydroxylation of the heptyl side chain.
Caption: Major metabolic pathways of PV8 identified in human hepatocytes (Swortwood et al., 2016).
Experimental Protocol: Transporter Uptake Inhibition Assay
To validate the mechanism of action, the following protocol measures the potency (
Reagents & Systems
-
Cell Line: HEK293 stably expressing hDAT, hNET, or hSERT.[10][11]
-
Radioligand:
Dopamine (for DAT), Norepinephrine (for NET), Serotonin (for SERT). -
Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Control: Cocaine (non-selective inhibitor) or specific inhibitors (GBR12909 for DAT).
Step-by-Step Methodology
-
Cell Preparation:
-
Seed HEK293 cells in 96-well plates coated with poly-D-lysine.
-
Grow to 80-90% confluence.
-
-
Pre-Incubation:
-
Wash cells
with warm KRH buffer. -
Add
of PV8 hydrochloride solution (dissolved in DMSO/Buffer, final DMSO <0.1%). -
Prepare a concentration range:
to (logarithmic steps). -
Incubate for 10 minutes at room temperature (
) to allow equilibrium binding.
-
-
Uptake Initiation:
-
Add
of radioligand solution (Final concentration: ~20 nM ). -
Incubate for 5-8 minutes . Crucial: Do not exceed 10 minutes to ensure uptake remains in the linear phase.
-
-
Termination:
-
Rapidly aspirate the supernatant.
-
Wash
with ice-cold KRH buffer (stops transporter activity immediately).
-
-
Lysis & Detection:
-
Lyse cells with 1% SDS or 0.1 N NaOH.
-
Transfer lysate to scintillation vials with cocktail fluid.
-
Quantify Radioactivity (CPM) via liquid scintillation counting.
-
-
Data Analysis:
-
Normalize CPM to "No Drug" control (100%) and "Non-Specific Binding" (0%).
-
Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate
.
-
References
-
Marusich, J. A., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology.[4][12]
-
Swortwood, M. J., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry.[9]
-
Kolanos, R., et al. (2015).
-pyrrolidinovalerophenone ( -PVP) influences potency at dopamine transporters. ACS Chemical Neuroscience. -
Eshleman, A. J., et al. (2017). Affinity, potency, efficacy, and selectivity of a series of novel pyrovalerone analogs at monoamine transporters. Psychopharmacology.[4][12]
Sources
- 1. α-Pyrrolidinoheptaphenone - Wikipedia [en.wikipedia.org]
- 2. α-Pyrrolidinoheptaphenone - Wikipedia [en.wikipedia.org]
- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecddrepository.org [ecddrepository.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
